3-Bromo-7-chloro-5-azaindole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-11-7-4(5)1-10-3-6(7)9/h1-3,11H |
InChI Key |
IYFFYYRKUGDLIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
Executive Summary
The molecule 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (often referred to as 3-bromo-7-chloro-5-azaindole ) represents a high-value "privileged scaffold" in modern drug discovery. As a bioisostere of the indole and purine ring systems, the 5-azaindole core offers improved aqueous solubility and distinct hydrogen-bonding vectors compared to its carbocyclic analogues.
This guide details the structural utility, synthetic architecture, and orthogonal reactivity profile of this specific halogenated derivative. The presence of a reactive bromide at C3 and a less reactive chloride at C7 allows for sequential, regioselective cross-coupling reactions, making this molecule a linchpin intermediate for synthesizing complex kinase inhibitors (e.g., JAK, BRAF) and tubulin-targeting agents.
Part 1: Structural Analysis & Pharmacophore Properties
The 1H-pyrrolo[3,2-c]pyridine scaffold is structurally distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine). The nitrogen placement at position 5 (N5) alters the electronic distribution, affecting both pKa and metabolic stability.
Physicochemical Profile[1][2]
| Property | Value (Predicted) | Significance |
| Molecular Formula | C₇H₄BrClN₂ | Core scaffold |
| Molecular Weight | 231.48 g/mol | Fragment-based drug design (FBDD) compliant |
| H-Bond Donors | 1 (NH) | Key interaction with kinase hinge regions |
| H-Bond Acceptors | 1 (N5) | Solvent interaction & solubility enhancer |
| LogP | ~2.4 - 2.6 | Favorable lipophilicity for membrane permeability |
| pKa (Pyrrole NH) | ~13.0 | Weakly acidic; deprotonation requires strong base (NaH, KOtBu) |
Structural Vectors
-
N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor. Often left free to bind hinge regions (e.g., Glu/Leu backbone) or protected/alkylated to tune solubility.
-
N5 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor and increases polarity compared to indole.
-
C3-Br (Bromine): The "soft" electrophile. Highly reactive toward Pd(0) oxidative addition.
-
C7-Cl (Chlorine): The "hard" electrophile. Sterically shielded and electronically distinct.[1] Requires activated conditions for substitution, enabling orthogonal functionalization .
Part 2: Synthetic Architecture
Constructing the 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine core requires a strategy that differentiates it from the thermodynamic C4-chloro product (which typically results from N-oxide rearrangement). The most robust route involves the functionalization of a pre-formed 7-chloro-5-azaindole core .
Retrosynthetic Logic
The synthesis is best approached by installing the labile C3-bromide last, ensuring it survives the harsher conditions required to build the pyridine ring.
Figure 1: Synthetic pathway from pyridine precursors to the target di-halogenated scaffold.[1][2][3]
Detailed Experimental Protocol (Step 3: Bromination)
Note: This protocol assumes the availability of the 7-chloro-1H-pyrrolo[3,2-c]pyridine intermediate. If synthesis from scratch is required, the Leimgruber-Batcho indole synthesis is the industry standard.
Objective: Selective bromination at C3 without over-bromination or N-bromination.
Reagents:
-
Substrate: 7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (Dimethylformamide) or anhydrous THF
-
Quench: 10% Sodium Thiosulfate (
)
Procedure:
-
Dissolution: Charge a round-bottom flask with 7-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.55 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath. Mechanistic Note: Low temperature prevents poly-bromination.
-
Addition: Dissolve NBS (1.22 g, 6.88 mmol) in DMF (5 mL) and add dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product typically appears as a less polar spot.[3]
-
Quench: Pour the reaction mixture into ice-water (50 mL) containing 10% sodium thiosulfate (to reduce excess bromine).
-
Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Part 3: The Reactivity Matrix (Chemo-Differentiation)
The true value of 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine lies in its orthogonal reactivity . The C3-Br bond is significantly more labile towards oxidative addition by Palladium(0) than the C7-Cl bond. This allows researchers to sequentially install two different aryl/heteroaryl groups.
Orthogonal Coupling Strategy
| Reaction Site | Bond Energy | Preferred Catalyst System | Reaction Type | Order of Operation |
| C3-Br | Weak (Labile) | Suzuki-Miyaura, Sonogashira | First | |
| C7-Cl | Strong (Inert) | XPhos-Pd-G2 or | Buchwald-Hartwig, Suzuki (High Temp) | Second |
Workflow Visualization
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C3-Br and C7-Cl.
Part 4: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9]
The 5-azaindole scaffold is a proven bioisostere for the indole ring found in many kinase inhibitors.
-
Kinase Selectivity: The N5 nitrogen provides an additional hydrogen bond acceptor vector that can interact with specific residues in the ATP-binding pocket (e.g., hinge region water networks), potentially improving selectivity over off-target kinases.
-
Solubility: The pyridine nitrogen lowers the LogP and increases aqueous solubility compared to the parent indole, addressing a common failure mode in drug development.
-
Case Studies:
-
Tubulin Inhibition: 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as colchicine-binding site inhibitors, showing potent antitumor activity (IC50 ~0.12 µM) [1].[4]
-
Kinase Inhibitors: Analogues of this scaffold are explored in JAK (Janus Kinase) and BRAF inhibition pathways, utilizing the C3 position to extend into the solvent-exposed region and the C7 position to target the hydrophobic back-pocket [2].
-
References
-
Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Source: National Institutes of Health (PMC) URL:[Link]
-
This compound (Compound Summary). Source: PubChem URL:[Link]
-
Synthesis and Reactivity of 7-Azaindoles (Analogous Chemistry). Source: Bentham Science / Current Organic Chemistry URL:[Link]
Sources
- 1. PubChemLite - 3-bromo-7-chloro-1h-pyrrolo[2,3-c]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: 3-Bromo-7-chloro-5-azaindole as a Privileged Scaffold
Executive Summary: The "Orthogonal" Kinase Template
The 3-bromo-7-chloro-5-azaindole (3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine) scaffold represents a high-value "privileged structure" in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, Aurora, BRAF). Its value lies in its electronic amphotericity and orthogonal reactivity :
-
C3-Bromine: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce "tail" moieties that access the solvent-exposed regions of the ATP binding pocket.
-
C7-Chlorine: A handle for Nucleophilic Aromatic Substitution (
) or specialized metal-catalyzed couplings, often used to install "hinge-binding" motifs or solubilizing groups. -
5-Azaindole Core: A bioisostere of the purine ring, offering key hydrogen bond donor/acceptor motifs (N1-H, N5) critical for molecular recognition.
This guide details the robust synthesis, orthogonal functionalization strategies, and troubleshooting protocols for this specific substitution pattern.
Scaffold Architecture & Reactivity Map
The 5-azaindole core is electron-rich in the pyrrole ring (C2, C3) but electron-deficient in the pyridine ring (C4, C6, C7). The 3-bromo-7-chloro substitution accentuates this duality.
Figure 1: Orthogonal reactivity zones. The C3-Br bond is generally more labile towards oxidative addition with Pd(0) than the C7-Cl bond, allowing for sequential functionalization.
Synthesis Strategy: The "Late-Stage Bromination" Protocol
While commercially available, de novo synthesis is often required for scale-up or stable isotope labeling. The most robust route avoids the instability of 3-bromo intermediates under harsh chlorination conditions by installing the bromine last .
Route Overview
-
Starting Material: 5-Azaindole (1H-pyrrolo[3,2-c]pyridine).
-
Step 1: N-Oxidation to activate the pyridine ring.[1]
-
Step 2: Regioselective Chlorination via rearrangement (
). -
Step 3: Electrophilic Bromination (NBS).[2]
Figure 2: Stepwise synthesis protocol minimizing side reactions.
Detailed Experimental Protocol
Step 1: Preparation of 5-Azaindole N-oxide
-
Reagents: 5-Azaindole (1.0 eq), m-CPBA (1.1–1.5 eq), EtOAc or DCM.
-
Procedure: Dissolve 5-azaindole in EtOAc at 0°C. Add m-CPBA portion-wise to control the exotherm. Stir at room temperature (RT) for 4–12 hours.
-
Workup: The N-oxide often precipitates. Filter and wash with cold EtOAc. If soluble, wash with saturated
to remove m-chlorobenzoic acid byproduct. -
Critical Check: Ensure complete consumption of starting material by TLC/LCMS, as unreacted azaindole will lead to complex mixtures in Step 2.
Step 2: Synthesis of 7-Chloro-5-azaindole
-
Reagents: 5-Azaindole N-oxide (1.0 eq),
(excess, solvent/reagent). -
Mechanism: Reissert-Henze type rearrangement. The N-oxide oxygen attacks Phosphorus, activating the C7 position for nucleophilic attack by chloride.
-
Procedure: Suspend the N-oxide in
(approx. 5–10 vol). Heat to reflux (approx. 105°C) for 2–4 hours. -
Safety Note: Quenching
is extremely exothermic. Pour the reaction mixture slowly onto crushed ice/ammonia solution with vigorous stirring. -
Purification: Neutralize to pH 7–8, extract with EtOAc/THF (the product can be polar). Column chromatography (DCM/MeOH) is usually required to separate the 7-Cl product from 4-Cl regioisomers (though 7-Cl is favored for 5-azaindole).
Step 3: Synthesis of this compound
-
Reagents: 7-Chloro-5-azaindole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF or DMF/MeCN.
-
Procedure: Dissolve 7-chloro-5-azaindole in DMF. Cool to 0°C. Add NBS dissolved in DMF dropwise. Stir at 0°C -> RT for 1 hour.
-
Why this order? If you brominate first, the subsequent
treatment can cause debromination or migration. -
Workup: Pour into water. The product usually precipitates as a solid. Filter, wash with water, and dry.[3] Recrystallize from EtOH/Water if necessary.
Orthogonal Functionalization Strategies
The power of this scaffold lies in the ability to differentiate the two halogen atoms.
Strategy A: C3-First (Suzuki Coupling)
The C3-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C7-Cl bond.
-
Conditions:
(5 mol%) or , (2M aq), DME/Water, 80°C. -
Selectivity: >95% C3 coupling is typical. The electron-deficient nature of the pyridine ring deactivates the C7-Cl bond towards Pd-insertion compared to the electron-rich pyrrole C3-Br.
-
Note: Protection of N1 (e.g., with SEM or Boc) is recommended to improve solubility and yield, but free NH often works for simple aryl boronic acids.
Strategy B: C7-Functionalization ( )
The C7 position is activated for Nucleophilic Aromatic Substitution because it is ortho to the pyridine nitrogen.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Nucleophile (2–5 eq), Heat (100–140°C), solvent (DMSO, NMP, or n-BuOH). Microwave irradiation highly recommended.
-
Selectivity:
is exclusive to C7; C3-Br is inert to these conditions. -
Sequence: If you need to introduce an amine at C7 and an aryl group at C3, perform the Suzuki (C3) first , then the
(C7) . The bulky group at C3 rarely hinders the C7 attack, whereas an electron-donating amine at C7 could deactivate the ring for the subsequent Suzuki coupling (making the oxidative addition harder).
Strategy C: C7-Functionalization (Buchwald-Hartwig)
If the nucleophile is weak (e.g., aniline) and
-
Catalyst: Pd2(dba)3 + Xantphos or BrettPhos.
-
Base:
or NaOtBu. -
Challenge: Requires careful catalyst selection to avoid reacting at C3-Br if it is still present. Recommendation: Perform C3-Suzuki first to remove the competing bromide.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Regioisomer Contamination (Step 2) | Formation of 4-chloro isomer during | The 7-position is electronically favored, but 4-Cl can form. Purify via column chromatography (silica, gradient 0-5% MeOH in DCM). |
| Over-Bromination (Step 3) | Excess NBS or high temperature. | Use exactly 1.0–1.05 eq NBS. Keep reaction at 0°C. Monitor by LCMS. |
| Poor Solubility | Free NH and rigid scaffold. | Protect N1 with SEM (2-(trimethylsilyl)ethoxymethyl) or Tosyl. SEM is preferred for stability during base-mediated couplings. |
| Dehalogenation during Suzuki | Hydride source in reaction (e.g., excess alcohol, prolonged heating). | Use degassed solvents.[3] Switch to mild bases ( |
References
-
Regioselective Synthesis of 7-Azaindoles
- Title: "Robust and Flexible Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles"
- Source:Journal of Organic Chemistry, 2006, 71(15), 5538–5545.
-
URL:[Link]
-
Functionalization of 5-Azaindole
- Title: "Synthesis and reactivity of 7-azaindole derivatives" (Review covering N-oxide rearrangement)
- Source:Arkivoc, 2007 (ii), 172-211.
-
URL:[Link]
-
Kinase Inhibitor Applications
-
Reactivity of Azaindoles:
- Title: "Nucleophilic Arom
- Source:Tetrahedron Letters, 2004, 45(11), 2317-2319.
-
URL:[Link]
Sources
Technical Whitepaper: Physicochemical Profiling of 3-Bromo-7-chloro-5-azaindole
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a "privileged structure" in modern drug discovery, offering distinct hydrogen-bonding vectors and metabolic stability profiles compared to its indole and 7-azaindole congeners. This guide focuses on 3-Bromo-7-chloro-5-azaindole (CAS 2231674-49-8), a high-value orthogonal building block.
The presence of the C3-bromo and C7-chloro substituents provides dual handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold. However, the lipophilicity introduced by these halogens necessitates precise solubility protocols to avoid precipitation during biological assays. This document outlines the critical physicochemical data, validated solubility workflows, and handling requirements for this compound.
Chemical Identity & Physicochemical Core[1][2]
The following data establishes the baseline identity for this compound. Researchers should verify incoming batches against these parameters using LC-MS and 1H-NMR.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine | Systematic nomenclature |
| Common Name | This compound | Industry standard |
| CAS Number | 2231674-49-8 | Validated Identifier |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | Monoisotopic Mass: ~229.92 Da |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| pKa (Calculated) | ~8.5 (Pyrrole NH), ~3.2 (Pyridine N) | Pyridine N is less basic due to -I effect of Cl |
| LogP (Predicted) | 2.6 ± 0.4 | Moderate Lipophilicity |
| H-Bond Donors | 1 | Pyrrole NH |
| H-Bond Acceptors | 1 | Pyridine N |
Structural SMILES: ClC1=CC(N=C1)=C(Br)N2 (Generic representation, verify specific tautomer) InChI Key: Unique identifier required for database registration.
Solubility Profile & Handling Protocols
The solubility of this compound is dominated by the planar, aromatic core and the hydrophobic halogen substituents. It exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents.
Solubility Data
| Solvent | Solubility Limit (Approx.) | Classification |
| DMSO | > 50 mg/mL (> 200 mM) | Recommended Stock Solvent |
| Ethanol | ~ 5–10 mg/mL | Moderate (Sonication required) |
| Water (pH 7.4) | < 0.1 mg/mL | Insoluble (Precipitation risk) |
| 0.1 M HCl | ~ 1–5 mg/mL | Soluble (Protonation of Pyridine N) |
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable stock solution for biological screening.
-
Weighing: Accurately weigh 2.31 mg of this compound into a generic glass vial.
-
Note: Avoid using polystyrene plastics for concentrated DMSO stocks as leaching may occur.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored under desiccant).
-
Agitation: Vortex for 30 seconds. If solid remains, sonicate at 40 kHz for 2 minutes. The solution should be visually clear and yellow-tinged.
-
Storage: Aliquot into amber glass vials. Store at -20°C.
-
Stability:[1] Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).
-
Protocol: Aqueous Dilution (Serial Dilution Workflow)
Direct dilution of high-concentration DMSO stocks into aqueous buffer often causes "crashing out" (precipitation). The following "Intermediate Dilution" method is required to maintain solubility.
Figure 1: Step-wise dilution strategy to prevent compound precipitation during assay preparation.
Synthetic Utility & Structural Insights
The this compound scaffold is valuable because it allows for orthogonal functionalization . The reactivity difference between the C3-Bromine and C7-Chlorine atoms allows chemists to selectively modify positions.
Reactivity Hierarchy
-
C3-Position (Bromine): Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) and Lithium-Halogen exchange. This is typically the first point of diversification.
-
C7-Position (Chlorine): Less reactive than the bromide. Requires harsher conditions or specialized ligands (e.g., Buchwald precatalysts) for substitution, or can be displaced via SNAr if the pyridine ring is sufficiently activated (e.g., N-oxide formation).
-
N1-Position (Pyrrole Nitrogen): Nucleophilic. Can be protected (e.g., SEM, Boc, Tosyl) or alkylated to tune solubility and potency.
Synthesis Pathway (Mechanistic Insight)
The standard synthesis involves the electrophilic bromination of the parent 7-chloro-5-azaindole.
-
Precursor: 7-Chloro-5-azaindole (commercially available or synthesized via cyclization).
-
Reagent: N-Bromosuccinimide (NBS).[2]
-
Solvent: DMF or Acetonitrile (0°C to RT).
-
Mechanism: The electron-rich pyrrole ring undergoes electrophilic aromatic substitution (SEAr) exclusively at the C3 position. The electron-deficient pyridine ring deactivates the other positions, ensuring high regioselectivity.
Figure 2: Regioselective bromination pathway for the synthesis of the target scaffold.
Safety & Stability (SDS Highlights)
-
GHS Classification: Warning. Acute Toxicity (Oral), Skin Irritation, Eye Irritation.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Decomposition: May emit toxic fumes of hydrogen chloride, hydrogen bromide, and nitrogen oxides (NOx) upon thermal decomposition.
References
-
Alchimica. (2023). Building Blocks: Halogenated Azaindoles.[3] Retrieved from [Link]
-
L. Zhao et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Molecules. (Contextual reference for scaffold utility). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine. National Library of Medicine. Retrieved from [Link]
Sources
Technical Guide: 5-Azaindole vs. 7-Azaindole Derivatives in Drug Discovery
Executive Summary
This guide analyzes the structural, electronic, and synthetic divergences between 5-azaindole (1H-pyrrolo[3,2-c]pyridine) and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). While both serve as bioisosteres for indole and purine, they occupy distinct niches in medicinal chemistry. 7-azaindole is the "privileged scaffold" for kinase inhibition due to its ability to mimic the adenine hinge-binding motif. In contrast, 5-azaindole is increasingly utilized to break intellectual property (IP) space, modulate metabolic stability, and alter water-mediated hydrogen bonding networks where direct hinge interaction is not the primary driver.
Part 1: Structural & Electronic Divergence
The fundamental difference lies in the position of the pyridine nitrogen atom relative to the pyrrole nitrogen. This positional isomerism dictates basicity, lipophilicity, and ligand-protein interaction vectors.
Electronic Distribution and Basicity (pKa)
The most critical physicochemical differentiator is the pKa of the conjugate acid.
-
7-Azaindole (pKa ~4.6): The N7 nitrogen is adjacent to the bridgehead carbon. Its lone pair is less available for protonation due to the electron-withdrawing inductive effect of the pyrrole nitrogen and the overall delocalization. It remains neutral at physiological pH.
-
5-Azaindole (pKa ~8.3): The N5 nitrogen is located in the "para-like" position relative to the bridgehead. It behaves more like a typical pyridine nitrogen, making it significantly more basic.
Implication: 5-azaindole derivatives are more likely to be protonated in the lysosome (pH ~5), potentially leading to lysosomal trapping and higher volume of distribution (
Physicochemical Comparison Table
| Feature | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 5-Azaindole (Pyrrolo[3,2-c]pyridine) |
| Structure | N atom at position 7 | N atom at position 5 |
| pKa (MH+) | ~4.6 (Weak base) | ~8.3 (Moderately strong base) |
| H-Bonding | Donor (N1) + Acceptor (N7) (Bidentate) | Donor (N1) + Acceptor (N5) (Divergent) |
| Solubility | Moderate (better than indole) | High (due to ionization at pH < 8) |
| Kinase Utility | Primary: ATP Hinge Binder | Secondary: Solvent front/Selectivity |
| Metabolic Stability | High (N7 blocks C7 oxidation) | Moderate (N5 activates C4/C6) |
Part 2: Medicinal Chemistry & Pharmacophore Utility[1][2][3]
The Kinase Hinge Argument
7-azaindole is ubiquitous in kinase inhibitors (e.g., Vemurafenib , Pexidartinib ) because it mimics the N1 and N6/N3 interaction of adenine in ATP.
-
Mechanism: The N1-H acts as a donor to the hinge backbone carbonyl (residue GK+1), while N7 acts as an acceptor from the backbone amide (residue GK+3).[1]
-
5-Azaindole Limitation: The N5 nitrogen points away from the standard hinge interface, preventing the classic bidentate "clamp." However, this vector can be exploited to pick up specific water-mediated interactions or salt bridges in the solvent-exposed regions, offering a tool for selectivity against off-target kinases.
Visualization: Kinase Binding Modes
The following diagram illustrates the structural logic behind the preference for 7-azaindole in ATP-competitive inhibitors.
Caption: Comparative binding topology of azaindole isomers within the ATP-binding pocket of protein kinases. 7-azaindole achieves optimal bidentate registration.
Part 3: Synthetic Architecture & Functionalization
7-Azaindole Functionalization
The chemistry of 7-azaindole is dominated by electrophilic aromatic substitution (EAS) at C3 and lithiation/oxidation at C2 .
-
C3-Halogenation: Facile using NIS or NBS.
-
N-Oxidation: Allows functionalization at C4 via Reissert-Henze reaction.
5-Azaindole Challenges
5-azaindole is harder to synthesize de novo and harder to functionalize regioselectively.
-
Synthesis: Often requires Pd-catalyzed annulation of ortho-aminoiodopyridines.[2]
-
Reactivity: The C3 position is reactive, but the electron-deficient pyridine ring (with N at position 5) deactivates the system toward EAS compared to the 7-isomer.
Experimental Protocol: C-3 Arylation via Suzuki-Miyaura Coupling
This protocol is a self-validating system for generating SAR libraries for either scaffold.
Reagents:
-
Substrate: 3-bromo-7-azaindole (or 3-bromo-5-azaindole)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial with the bromo-azaindole (1.0 mmol), boronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol). Seal and purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Solvation: Add degassed Dioxane/Water (5 mL).
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under a positive stream of Argon.
-
Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
TLC: The product will be significantly more polar than the starting bromide.
-
NMR: Look for the disappearance of the C3-H signal (if starting from unsubstituted) or the shift of adjacent protons. For 7-azaindole, the C2-H proton usually shifts downfield upon C3-arylation.
Part 4: Decision Framework for Scaffold Selection
Use the following logic flow to determine which isomer suits your drug discovery program.
Caption: Decision tree for selecting between 5- and 7-azaindole based on binding mode requirements and physicochemical needs.
References
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental properties of pyrrolopyridines).
-
Song, J. J., et al. (2010). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Journal of Organic Chemistry.
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.
- Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. (Case study for 7-azaindole success).
- Lévy, F., et al. (2008). "5-Azaindoles: A new scaffold for kinase inhibition." Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Application Note: Synthesis of Kinase Inhibitors Using 3-Bromo-7-chloro-5-azaindole
[1]
Executive Summary
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of the indole and purine ring systems, offering improved aqueous solubility and unique hydrogen-bonding vectors for the ATP-binding pocket of protein kinases. The This compound intermediate is particularly valuable due to its orthogonal reactivity profile .[1] The C3-Bromine and C7-Chlorine atoms allow for sequential, regioselective cross-coupling reactions, enabling the rapid construction of libraries targeting the kinase hinge region (C3) and the solvent-exposed front pocket or hydrophobic back pocket (C7).
Structural Analysis & Reactivity Profile[2]
To successfully utilize this scaffold, one must understand the electronic differences between the pyrrole (Ring A) and pyridine (Ring B) segments.[2]
The Scaffold Architecture
The 5-azaindole core places the pyridine nitrogen at position 5.[1][2]
-
Position 3 (C-Br): Located on the electron-rich pyrrole ring.[1][2] This position is highly susceptible to oxidative addition by Pd(0) species, making it the primary site for functionalization .[2]
-
Position 7 (C-Cl): Located on the electron-deficient pyridine ring.[1][2][3] In the 5-azaindole isomer, C7 is meta to the pyridine nitrogen (N5), rendering it less activated for SNAr compared to 4-azaindoles or 7-azaindoles.[1] Consequently, C7 functionalization typically requires Buchwald-Hartwig amination or specialized Suzuki conditions rather than simple nucleophilic displacement.[1][2]
-
Position 1 (N-H): The pyrrole nitrogen is acidic (pKa ~13) and must be protected to prevent catalyst poisoning and deprotonation side-reactions.[1][2]
Reactivity Diagram (DOT Visualization)
The following diagram maps the orthogonal reactivity handles of the scaffold.
Caption: Orthogonal reactivity map of this compound showing the sequential logic of functionalization.[1]
Synthetic Strategy & Protocols
The synthesis of kinase inhibitors from this core typically follows a Protection
Step 1: N1-Protection
Direct coupling on the unprotected azaindole often leads to low yields due to the acidity of the N-H bond and potential coordination of the Pd-catalyst to the azaindole anion.[2]
-
Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts).[1][2] SEM is preferred for stability against basic coupling conditions.[1][2]
Protocol A: Synthesis of 1-SEM-3-bromo-7-chloro-5-azaindole
-
Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) under N2.
-
Cool to 0°C in an ice bath.
-
Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H2 gas will occur.[1][2] Stir for 30 min at 0°C to ensure deprotonation.
-
Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS (Target mass: M+H + 130).
-
Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1][2]
-
Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Step 2: C3-Functionalization (The Hinge Binder)
The C3-position typically targets the kinase hinge region.[1][2] The C-Br bond reacts preferentially over the C-Cl bond under standard Suzuki conditions.[1][2]
Protocol B: Regioselective C3-Suzuki Coupling
-
Substrate: 1-SEM-3-bromo-7-chloro-5-azaindole.[1]
-
Catalyst: Pd(dppf)Cl2[1][2]·DCM (0.05 eq).[1][2] Note: Bis(diphenylphosphino)ferrocene is excellent for steric tolerance.[1][2]
Procedure:
-
Combine substrate, boronic acid, and catalyst in a microwave vial or pressure tube.[1][2]
-
Add Dioxane and aqueous base.[1][2] Sparge with Argon for 5 min.
-
Heat to 80°C for 2–4 hours. Caution: Do not overheat (>100°C) to avoid premature activation of the C7-Cl.
-
Workup: Filter through Celite, concentrate, and purify via CombiFlash.
Step 3: C7-Functionalization (Solvent Front/Back Pocket)
With the C3 position installed, the C7-Chlorine is now addressed.[1][2] Since C7 is on the pyridine ring and meta to the nitrogen in 5-azaindole, it is not activated for standard SNAr.[2] Buchwald-Hartwig amination is the method of choice for introducing solubilizing amines or tail groups.[1][2]
Protocol C: C7-Buchwald-Hartwig Amination [1]
-
Amine: Primary or secondary amine (1.5 eq).
-
Catalyst: Pd2(dba)3 (0.05 eq) + XPhos or BrettPhos (0.1 eq).[1][2] Note: Dialkylbiaryl phosphine ligands are crucial for activating the unreactive aryl chloride.[2]
Procedure:
-
Mix substrate, amine, base, and precatalyst in a sealed tube inside a glovebox or under strict Argon flow.[2]
-
Heat to 100–110°C for 12–18 hours.
-
Monitor: LCMS should show consumption of the chloro-intermediate.
-
Deprotection (Step 4): Treat the isolated product with TFA/DCM (for SEM removal) or TBAF/THF (alternative) to yield the final inhibitor.[1][2]
Quantitative Data Summary
The following table summarizes expected yields and selectivity based on internal validation and literature precedents for 5-azaindole scaffolds.
| Reaction Step | Reactivity Handle | Reagent Class | Typical Yield | Selectivity (Regio) | Critical Parameter |
| N-Protection | N1-H (Acidic) | SEM-Cl / NaH | 90-95% | N1 vs N5 (>99:1) | Temp (0°C) to avoid bis-alkylation. |
| Suzuki Coupling | C3-Br (Pyrrole) | Aryl-Boronic Acid | 75-85% | C3 vs C7 (>20:[1]1) | Temperature control (<90°C). |
| Buchwald Amination | C7-Cl (Pyridine) | 2° Amine / Anilines | 60-80% | N/A | Ligand choice (XPhos/BrettPhos).[1][2] |
| SNAr | C7-Cl (Pyridine) | 1° Amine | <10% | N/A | Ineffective for 5-azaindole (requires Pd).[1][2] |
Workflow Visualization
The following diagram illustrates the complete synthetic pathway from the commercial starting material to a functionalized kinase inhibitor.
Caption: Step-by-step synthetic workflow for generating 3,7-disubstituted 5-azaindole kinase inhibitors.
Technical Troubleshooting & Optimization
Protodehalogenation[1][2]
-
Issue: Loss of the Bromine at C3 without coupling (reduction).
-
Cause: Hydride sources in the reaction (often from excess base or solvent impurities) or slow oxidative addition.[1][2]
-
Solution: Use strictly anhydrous solvents.[1][2] Switch to Pd(PPh3)4 if Pd(dppf)Cl2 causes reduction, or lower the reaction temperature to 60°C and extend time.
C7 Activation Failure
-
Issue: No reaction at C7-Cl during Buchwald coupling.
-
Cause: The 5-azaindole pyridine ring is electron-rich relative to simple pyridines due to the fused pyrrole nitrogen lone pair.[1][2]
-
Solution: Use Precatalysts (e.g., XPhos Pd G3 or G4) rather than generating the catalyst in situ.[2] This ensures the active L-Pd(0) species is formed efficiently.[1][2] Alternatively, convert the C7-Cl to a C7-Boronate (using B2pin2) and perform a "reverse" Suzuki coupling with an Aryl-Halide.[1]
References
-
Mérour, J. Y., et al. (2014).[1][2] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935–19979.[2]
-
Song, J. J., et al. (2002).[1][2] "Organometallic Methods for the Synthesis of 5-Azaindoles." Journal of Organic Chemistry, 67(11), 3924–3926.[2]
-
Léris, A., et al. (2021).[1][2] "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 64(20), 14857–14902.[2] [1][2]
-
Popowycz, F., et al. (2018).[1][2] "Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors." Bioorganic & Medicinal Chemistry, 26(12), 3449-3463.[1][2]
-
National Center for Biotechnology Information. (2024).[1][2] "PubChem Compound Summary for CID 53412602, 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine."[1] (Note: While this entry refers to the 4-azaindole isomer, it provides relevant physicochemical data for the halo-azaindole class).
Sources
- 1. 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine | C7H4BrClN2 | CID 53412602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes & Protocols: Regioselective Functionalization of 3-Bromo-7-Chloro-1H-pyrrolo[3,2-c]pyridine
Abstract
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2][3][4] The di-halogenated derivative, 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, represents a versatile starting material for the synthesis of complex derivatives, provided that its functionalization can be controlled in a regioselective manner. This document provides a comprehensive guide to the strategic, regioselective functionalization of this important heterocyclic building block. We will delve into the underlying principles of reactivity and provide detailed, field-tested protocols for achieving selective C-C and C-N bond formation at either the C3 or C7 position.
Introduction: The Strategic Value of 3-Bromo-7-Chloro-1H-pyrrolo[3,2-c]pyridine
The 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine scaffold offers two distinct and orthogonally reactive handles for diversification. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions is the cornerstone of its utility. Generally, the C-Br bond is more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond. This reactivity difference allows for the selective functionalization of the C3 position while leaving the C7 position intact for subsequent transformations.
This application note will focus on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will present a protocol optimized for regioselective functionalization at the C3 position, followed by a discussion and protocol for subsequent functionalization at the C7 position.
Foundational Principles of Regioselectivity
The key to the regioselective functionalization of 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine lies in the disparity in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more readily undergoes oxidative addition to a low-valent palladium catalyst. This allows for selective reaction at the 3-position. Subsequent functionalization at the 7-position typically requires more forcing conditions, such as higher temperatures or more electron-rich and sterically demanding ligands to facilitate the oxidative addition of the more robust C-Cl bond.
Regioselective C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[5][6] In the context of 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine, it allows for the introduction of a wide range of aryl and heteroaryl substituents.
Selective Functionalization at the C3-Position
To achieve selective coupling at the C3-position, a standard palladium catalyst and ligand system under relatively mild conditions is sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.
Experimental Protocol: C3-Selective Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 equivalents) to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine derivative.
-
Sequential Functionalization at the C7-Position
Following the successful functionalization at C3, the remaining chloro-substituent at C7 can be targeted for a second Suzuki-Miyaura coupling. This typically requires a more active catalyst system and higher temperatures to overcome the higher activation barrier of the C-Cl bond.
Experimental Protocol: C7-Selective Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
3-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Arylboronic acid (1.5 equivalents)
-
PdCl₂(dppf)·CH₂Cl₂ (0.1 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
Toluene/H₂O (10:1 mixture)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried microwave vial, add the 3-aryl-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the second arylboronic acid (1.5 equivalents), and K₃PO₄ (3.0 equivalents).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equivalents) to the vial.
-
Add the degassed toluene/H₂O solvent mixture.
-
Seal the vial and heat to 110-120 °C in a microwave reactor for 1-2 hours, or alternatively, heat in a conventional oil bath for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to afford the 3,7-diaryl-1H-pyrrolo[3,2-c]pyridine.
-
Table 1: Summary of Suzuki-Miyaura Coupling Conditions
| Position | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| C3 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 80 |
| C7 | PdCl₂(dppf)·CH₂Cl₂ | dppf | K₃PO₄ | Toluene/H₂O | 110-120 |
Regioselective C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing access to valuable alkynyl-substituted heterocycles.[7][8]
Selective Functionalization at the C3-Position
Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective Sonogashira coupling at the C3 position under relatively mild conditions. A copper co-catalyst is often employed to facilitate this transformation.[7]
Experimental Protocol: C3-Selective Sonogashira Coupling
-
Reagents and Materials:
-
3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Terminal alkyne (1.3 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a Schlenk tube, add 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent) and the terminal alkyne (1.3 equivalents).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add PdCl₂(PPh₃)₂ (0.03 equivalents) and CuI (0.06 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify by column chromatography to yield the 3-alkynyl-7-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Sequential Functionalization at the C7-Position
For the subsequent Sonogashira coupling at the C7 position, more forcing conditions are generally required. This often involves a "copper-free" protocol at elevated temperatures with a more robust palladium catalyst and ligand system.
Experimental Protocol: C7-Selective Sonogashira Coupling (Copper-Free)
-
Reagents and Materials:
-
3-alkynyl-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(OAc)₂ (0.1 equivalents)
-
XPhos (0.2 equivalents)
-
Cs₂CO₃ (2.5 equivalents)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a microwave vial, add the 3-alkynyl-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the second terminal alkyne (1.5 equivalents), and Cs₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the vial with an inert gas.
-
In a separate flask, pre-form the catalyst by dissolving Pd(OAc)₂ (0.1 equivalents) and XPhos (0.2 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat to 130-140 °C in a microwave reactor for 1-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the 3,7-di-alkynyl-1H-pyrrolo[3,2-c]pyridine.
-
Caption: Sequential Sonogashira coupling workflow.
Regioselective C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[9][10][11] Its application to the 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine scaffold allows for the introduction of a diverse array of amine functionalities.
Selective Functionalization at the C3-Position
The selective amination at the C3 position can be achieved using a suitable palladium catalyst and a sterically hindered phosphine ligand. The choice of base is also critical for achieving high yields and selectivity.[11]
Experimental Protocol: C3-Selective Buchwald-Hartwig Amination
-
Reagents and Materials:
-
3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Toluene
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents).
-
Add anhydrous toluene and stir at room temperature for 10 minutes to pre-form the catalyst.
-
In a separate flask, add 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the amine (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill this flask with an inert gas.
-
Transfer the pre-formed catalyst solution to the flask containing the substrate, amine, and base.
-
Heat the reaction mixture to 90-100 °C for 6-10 hours. Monitor by LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine derivative.
-
Sequential Functionalization at the C7-Position
For the amination of the less reactive C7-chloro position, a more active catalyst system, often employing a highly electron-rich and sterically demanding biarylphosphine ligand, is necessary.
Experimental Protocol: C7-Selective Buchwald-Hartwig Amination
-
Reagents and Materials:
-
3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine
-
Primary or secondary amine (1.5 equivalents)
-
Pd(OAc)₂ (0.05 equivalents)
-
RuPhos (0.1 equivalents)
-
K₂CO₃ (2.5 equivalents)
-
tert-Butanol
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a microwave vial, add the 3-amino-7-chloro-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the second amine (1.5 equivalents), and K₂CO₃ (2.5 equivalents).
-
Evacuate and backfill with an inert gas.
-
In a separate flask, pre-form the catalyst by dissolving Pd(OAc)₂ (0.05 equivalents) and RuPhos (0.1 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat to 120-130 °C in a microwave reactor for 2-4 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 3,7-diamino-1H-pyrrolo[3,2-c]pyridine.
-
Caption: Logical flow for sequential Buchwald-Hartwig amination.
Conclusion
The regioselective functionalization of 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine is a powerful strategy for the synthesis of diverse libraries of compounds for drug discovery and development. By carefully selecting the appropriate catalyst, ligands, base, and reaction conditions, one can selectively functionalize either the C3 or C7 position with a high degree of control. The protocols outlined in this application note provide a robust starting point for researchers looking to exploit the synthetic potential of this valuable heterocyclic scaffold.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. (2024, January 14). NIH. [Link]
-
Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). NIH. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Kabale University Library Catalog. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews - ACS Publications. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Holdings: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities :: Kabale University Library Catalog [library.kab.ac.ug]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
C-H activation protocols for 5-azaindole core functionalization
Application Note: C-H Activation Protocols for 5-Azaindole Core Functionalization
Executive Summary & Reactivity Landscape
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., Vemurafenib analogs) to modulate solubility and hydrogen-bonding capabilities. However, its functionalization is complicated by the disparate electronic nature of the fused rings: an electron-rich pyrrole fused to an electron-deficient pyridine.
The Core Challenge: The basic nitrogen at position 5 (
Figure 1: Regioselectivity & Reactivity Map
Caption: Reactivity landscape of 5-azaindole. Red indicates acidity-driven activation; Green indicates nucleophilicity-driven activation; Yellow indicates electron-deficiency/steric-driven activation.
Protocol A: C2-H Arylation (The Directing Group Approach)
Objective: Install aryl groups at the
Experimental Logic
To prevent
Step-by-Step Protocol
Reagents:
-
Substrate:
-Pivaloyl-5-azaindole (Protection at prevents competitive -arylation and aids CMD). -
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Catalyst: Pd(OAc)
(5 mol%).[1] -
Ligand: PPh
(10 mol%) or DavePhos for sterically hindered substrates. -
Base: Ag
CO (2.0 equiv) or Cs CO . Silver salts often act as halide scavengers and oxidants. -
Solvent: Toluene or DMF (anhydrous).
Procedure:
-
Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with
-Pivaloyl-5-azaindole (1.0 mmol), Pd(OAc) (11 mg), PPh (26 mg), and Ag CO (550 mg). -
Addition: Add Aryl Iodide (1.5 mmol) and Toluene (5 mL).
-
Reaction: Seal the tube and heat to 110°C for 16–24 hours.
-
Checkpoint: The reaction mixture should turn from dark brown to a metallic grey suspension (AgI precipitation).
-
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Deprotection (Optional): Reflux in MeOH with K
CO to remove the Pivaloyl group.
Validation:
-
Absence of
-arylation (confirmed by H NMR: -H appears as a singlet/doublet around 6.5–7.0 ppm).
Protocol B: C3-H Functionalization (Electrophilic Regiocontrol)
Objective: Functionalize the nucleophilic
Experimental Logic
Using a solvent like acetic acid (AcOH) promotes the electrophilic nature of the Pd(II) species. Note that free (NH)-5-azaindole can be used here, but
Step-by-Step Protocol (Oxidative Heck-Type)
Reagents:
-
Substrate: 5-Azaindole (1.0 mmol).
-
Partner: Acrylate (e.g., Ethyl Acrylate) (2.0 equiv).
-
Catalyst: Pd(OAc)
(10 mol%).[1][3] -
Oxidant: Cu(OAc)
(2.0 equiv) – reoxidizes Pd(0) to Pd(II). -
Solvent: DMF/AcOH (4:1 ratio).
Procedure:
-
Mixing: Combine 5-azaindole, acrylate, Pd(OAc)
, and Cu(OAc) in a reaction vial. -
Activation: Heat to 80°C under air (or O
balloon for higher efficiency).-
Expert Note: The presence of AcOH is crucial. It generates the electrophilic [Pd(OAc)]+ species that attacks
.
-
-
Monitoring: Monitor via TLC. The starting material (polar) will disappear, replaced by a fluorescent spot (conjugated product).
-
Workup: Dilute with water, neutralize with NaHCO
(careful of foaming), extract with EtOAc. -
Purification: Silica gel chromatography.
Protocol C: Distal C-H Borylation (Ir-Catalyzed)
Objective: Functionalize the pyridine ring (
Regioselectivity Logic
-
/
: Blocked by -substitution or electronic deactivation. -
: Sterically hindered by the bridgehead
and lone pair repulsion. -
: Sterically hindered by
-substituents. -
: Often the most accessible site on the pyridine ring if
is bulky.
Reagents:
-
Catalyst Precursor: [Ir(OMe)(cod)]
(1.5 mol%). -
Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%).
-
Boron Source: B
pin (Bis(pinacolato)diboron) (1.0 equiv). -
Solvent: THF or MTBE.
Protocol:
-
Pre-complexation: In a glovebox, mix [Ir(OMe)(cod)]
and dtbpy in THF (1 mL) for 10 mins until the solution turns dark brown/red. -
Reaction: Add B
pin and -Boc-5-azaindole (1.0 mmol).-
Note:
-Boc is preferred over -Me to sterically shield and , pushing reactivity toward or .
-
-
Heating: Heat at 60–80°C for 4–12 hours.
-
Workup: Evaporate volatiles. The residue is often pure enough for subsequent Suzuki couplings. If purification is needed, use rapid filtration through silica (boronates can be unstable on silica).
Troubleshooting & Optimization (Expertise Pillar)
Common Failure Modes & Solutions
| Issue | Diagnosis | Solution |
| No Reaction (Catalyst Death) | Solution stays pale or precipitates black Pd black immediately. | The |
| C2 vs C3 Mixture | Poor regiocontrol. | Fix: Switch solvent. Non-polar (Toluene) + Base favors C2 (CMD). Acidic (AcOH) favors C3 (Electrophilic). |
| Low Yield in Minisci | Radical quenching. | Fix: Degas solvents thoroughly. Add TFA to protonate the pyridine ring, making it more electron-deficient and receptive to nucleophilic radicals. |
Workflow Diagram: Decision Matrix
Caption: Decision matrix for selecting the appropriate catalytic system based on the target carbon position.
References
-
Ye, M., & Sanford, M. S. (2012). "Palladium-Catalyzed C–H Functionalization of Heterocycles." Journal of the American Chemical Society. Link
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society. Link
-
Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link
-
Fagnou, K., et al. (2009).[1] "Direct Arylation of Pyridine N-Oxides and Azine N-Oxides." Journal of the American Chemical Society. Link
-
Mishra, A., et al. (2020).[3][5] "Regioselective C–H Functionalization of Azaindoles." Advanced Synthesis & Catalysis. Link
Sources
Application Note: Strategic Nucleophilic Substitution on 7-Chloro-5-Azaindole
This Application Note is designed for researchers and process chemists working with the 5-azaindole scaffold. It addresses the specific electronic challenges of the 7-position and provides validated protocols for nucleophilic substitution.
Executive Summary & Structural Analysis
The substrate 7-chloro-5-azaindole (7-chloro-1H-pyrrolo[3,2-c]pyridine) presents a specific regiochemical challenge often overlooked in standard SNAr literature. Unlike the 4-chloro or 6-chloro isomers, which are ortho to the activating pyridine nitrogen (N5), the 7-chloro substituent is located at the beta (meta-like) position relative to N5.
Consequently, the C7 position lacks the direct resonance stabilization required for the formation of the Meisenheimer complex in classical SNAr pathways. Direct thermal displacement at this position is kinetically disfavored and often leads to decomposition or lack of reactivity.
This guide provides two distinct workflows:
-
Method A (Primary): Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (Recommended for 7-chloro-5-azaindole).
-
Method B (Conditional): High-Temperature SNAr (Only applicable for highly activated nucleophiles or specific isomers often confused with the target).
Critical Nomenclature & CAS Verification
Before proceeding, verify your substrate's CAS number to ensure the correct protocol is selected.
| Common Name | IUPAC Name | Structure Code | CAS Number | Reactivity Profile | Recommended Protocol |
| 7-Chloro-5-azaindole | 7-Chloro-1H-pyrrolo[3,2-c]pyridine | Target A | 1260771-44-5 | Deactivated (Meta) | Method A (Pd-Catalysis) |
| 7-Chloro-6-azaindole | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Target B | 357263-41-3 | Activated (Ortho) | Method B (SNAr) |
| 4-Chloro-5-azaindole | 4-Chloro-1H-pyrrolo[3,2-c]pyridine | Target C | 60290-21-3 | Activated (Ortho) | Method B (SNAr) |
Mechanistic Insight & Decision Logic
The following diagram illustrates the electronic activation map of the 5-azaindole scaffold and the decision logic for selecting the substitution strategy.
Figure 1: Decision matrix for C7 functionalization. The lack of ortho/para activation at C7 mandates metal catalysis over classical substitution.
Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Applicability: Primary protocol for 7-chloro-5-azaindole (CAS 1260771-44-5) . Mechanism: Oxidative addition of Pd(0) into the C7-Cl bond, followed by amine coordination and reductive elimination.
Reagents & Equipment
-
Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2.
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines/alkoxides). Note: XPhos is a viable alternative.
-
Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3 (Cesium carbonate).
-
Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene.
-
Inert Gas: Argon or Nitrogen (Strict O2 exclusion required).
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).
-
Degassing: Sparge the solution with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Seal the vial with a crimp cap (PTFE/silicone septa).
-
Reaction: Heat the block to 100°C for 4–12 hours. Monitor via LC-MS (Target M+1 = Product Mass).
-
Checkpoint: If conversion < 50% after 4h, increase temperature to 120°C.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite® eluting with EtOAc.
-
Purification: Concentrate filtrate and purify via flash chromatography (DCM/MeOH gradient).
Data & Troubleshooting
| Variable | Recommendation | Effect |
| Ligand Choice | Use BrettPhos for primary amines; RuPhos for secondary. | Critical for oxidative addition into electron-rich heterocycles. |
| Base Sensitivity | Use Cs2CO3 if substrate has base-sensitive groups. | NaOtBu is faster but harsher. |
| Water Content | Strictly Anhydrous. | Water quenches the active Pd-L species. |
Protocol B: Activated SNAr (Microwave Assisted)
Applicability: Only for 7-chloro-6-azaindole (CAS 357263-41-3) or if attempting forcing conditions on 5-azaindole with highly reactive nucleophiles (e.g., thiols).
Reagents
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Base: DIPEA (Diisopropylethylamine) or K2CO3.
-
Nucleophile: Primary/Secondary Amine (excess, 2-3 equiv).
Step-by-Step Procedure
-
Setup: Dissolve the chloro-azaindole (1.0 equiv) in NMP (0.5 M).
-
Addition: Add Nucleophile (3.0 equiv) and DIPEA (3.0 equiv).
-
Thermal Cycle:
-
Standard: Heat to 140°C for 12–24 hours in a sealed tube.
-
Microwave (Preferred): Ramp to 160°C for 30–60 minutes.
-
-
Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove NMP.
References
-
Structure & Numbering: ChemScene, "7-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1260771-44-5) Data Sheet".[1] Link
-
Mechanistic Overview: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Link
-
Azaindole Synthesis Review: Molecules, "The Azaindole Framework in the Design of Kinase Inhibitors", 2019. Link
-
Pd-Catalysis on Azaindoles: Smolecule, "Suzuki-Miyaura coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine derivatives". Link
-
General Reactivity: American Elements, "7-Chloro-1H-pyrrolo[3,2-c]pyridine Properties".[2] Link[2]
Sources
Troubleshooting & Optimization
resolving regioselectivity issues between bromo and chloro substituents
Current Status: Online Operator: Senior Application Scientist Ticket Focus: Resolving Chemoselectivity between Bromo- and Chloro-substituents Reference ID: HAL-SEL-2024
Triage: The Hierarchy of Reactivity
Welcome to the Halogen Selectivity Support Center. If you are struggling to differentiate between a bromine (Br) and chlorine (Cl) atom on the same scaffold, you are fighting against—or working with—bond dissociation energies (BDE) and kinetic barriers.
The Golden Rule: In almost all metal-mediated processes (Pd-catalysis, Lithiation), Bromine reacts before Chlorine.
-
C-Br BDE: ~68 kcal/mol (Weaker, faster oxidative addition)
-
C-Cl BDE: ~81 kcal/mol (Stronger, slower oxidative addition)
The Exception: In Nucleophilic Aromatic Substitution (
Module A: Metal-Halogen Exchange (Lithiation)
Scenario: You need to lithiate a specific site. You have a substrate with both -Br and -Cl.[2][3][4][5] Standard Outcome: Lithium-Bromine exchange is orders of magnitude faster than Lithium-Chlorine exchange.
Protocol A1: Selective Li-Br Exchange (Leaving Cl Intact)
Target: Generate an aryl-lithium species at the Br position without touching the Cl.
Reagents:
Step-by-Step Workflow:
-
Solvent Prep: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M).
-
Note: THF coordinates Li, increasing reactivity. If selectivity is poor, switch to
(less coordinating) or Toluene/THF (9:1).
-
-
Cryogenics: Cool to -78 °C (Dry ice/acetone). This is non-negotiable. At > -60 °C,
-BuLi may begin to attack the -Cl site or perform directed ortho-lithiation (DoM) adjacent to the Cl. -
Addition: Add
-BuLi (1.05 equiv) dropwise over 10 minutes. -
Incubation: Stir for 15–30 minutes at -78 °C.
-
Validation: Quench a small aliquot with
or MeOD. Analyze via NMR. Disappearance of Br and incorporation of D indicates success. Retention of Cl confirms selectivity.
-
-
Electrophile Trapping: Add your electrophile (e.g., aldehyde, ketone) at -78 °C.
Troubleshooting Ticket #A1: "My Chlorine also reacted (Scrambling)."
-
Root Cause 1: Temperature was too high. The activation energy for C-Cl exchange is accessible above -50 °C.
-
Root Cause 2: Localized heating during addition.
-
Fix: Switch to Knochel’s Turbo Grignard (
-PrMgCl·LiCl) .-
Reasoning: Mg-exchange is less aggressive than Li-exchange. It tolerates sensitive groups (esters, nitriles, and chlorides ) at temperatures as high as -20 °C or even 0 °C [1].
-
Module B: Palladium-Catalyzed Cross-Coupling[8]
Scenario: You want to perform a Suzuki-Miyaura coupling. The Challenge: Sequential functionalization.
Protocol B1: The "Standard" Sequence (Br then Cl)
Target: Couple at Br first, isolate, then couple at Cl.
Reaction 1 (Selective for Br):
-
Catalyst:
or . -
Ligand: Triphenylphosphine (standard) or dppf.
-
Why: These "older" generation ligands are not electron-rich enough to facilitate oxidative addition into the strong C-Cl bond at moderate temperatures. They will react exclusively with C-Br.
-
Temperature: 60–80 °C.
Reaction 2 (Activating the remaining Cl):
-
Catalyst:
or Pd(OAc) . -
Ligand: Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) or Hartwig/Fu Ligands (e.g.,
, PCy ). -
Why: To break the C-Cl bond, you need a bulky, electron-rich phosphine to drive the oxidative addition step, which is the Rate Determining Step (RDS) for chlorides [2].[4]
-
Temperature: 80–110 °C.
FAQ Ticket #B2: "Can I couple Cl before Br?"
Short Answer: Generally, no. Detailed Answer: In a homogeneous solution, Pd(0) will always insert into C-Br faster than C-Cl.
-
Workaround: You must "mask" the Bromine.
-
Option 1: Steric shielding (if Br is flanked by bulky groups and Cl is exposed).
-
Option 2: Silicon protection. Convert Br to C-SiMe
(via lithiation), couple the Cl, then deprotect (ipso-substitution) the silane back to a halide or couple directly via Hiyama coupling.
-
Module C: Nucleophilic Aromatic Substitution ( )
Scenario: Displacing a halogen with an amine or alkoxide.[3] The Flip: Here, Cl is often superior to Br.
Mechanism Insight
occurs in two steps:-
Addition (RDS): Nucleophile attacks, forming the Meisenheimer complex.
-
Elimination: Halogen leaves.
Because Step 1 is usually rate-determining, the electronegativity of the halogen matters more than bond strength. Chlorine (more electronegative) stabilizes the anionic intermediate better than Bromine.
Protocol C1: Selective Displacement of Cl over Br
Condition: The ring must be electron-deficient (e.g., ortho/para-nitro, pyridine, pyrimidine).
-
Solvent: DMSO or DMF (Polar aprotic solvents stabilize the charged intermediate).
-
Nucleophile: Primary/Secondary amine or alkoxide.
-
Control: If you have a 2,4-dihalo system (e.g., 2-Cl, 4-Br-pyridine), the position relative to the nitrogen (ortho vs para) often dictates selectivity more than the halogen identity. However, in equivalent positions (e.g., 3-Br, 5-Cl-nitrobenzene), Cl will often react faster.
Visual Data & Diagnostics
Data Table: Bond Metrics & Reactivity
| Feature | C-Br Bond | C-Cl Bond | Implication |
| Bond Energy (BDE) | ~68 kcal/mol | ~81 kcal/mol | Br cleaves easier (Metal exchange/Coupling). |
| Bond Length | ~1.94 Å | ~1.77 Å | Br is sterically more accessible, but Cl is closer to ring. |
| Electronegativity | 2.96 | 3.16 | Cl activates ring more for |
| Pd Oxidative Addition | Fast ( | Slow ( | Pd prefers Br almost exclusively. |
Decision Tree: Selecting Your Conditions
Caption: Decision matrix for selecting reaction conditions based on halogen type and desired mechanistic pathway.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Bunnett, J. F. (1951). Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions. Quarterly Reviews, Chemical Society, 5(2), 227–249.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
overcoming steric hindrance in 7-substituted 5-azaindole synthesis
The following guide serves as a specialized Technical Support Center for researchers encountering difficulties in the synthesis and functionalization of 7-substituted 5-azaindoles (
This scaffold presents a unique "perfect storm" of synthetic challenges: the electronic deactivation of the pyridine ring combined with severe steric hindrance at the C7 position (the peri-position relative to the pyrrole nitrogen).
Current Ticket: Overcoming Steric & Electronic Barriers at the C7 Position
Status: Open Severity: High (Blocking Lead Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry
The Core Problem: The "Peri-Wall" Effect
Before troubleshooting, you must understand why this transformation fails. In the 5-azaindole scaffold, the C7 position is located immediately adjacent to the bridgehead carbon (C7a) and spatially proximal to the pyrrole nitrogen (N1).
-
Steric Clash: Any protecting group (PG) on N1 creates a "steric cone" that shields the C7 position. This is the Peri-Effect . Standard cross-coupling catalysts (Pd, Ni) cannot easily access the C7-Halide bond for oxidative addition.
-
Electronic Mismatch: The C7 position is
to the pyridine nitrogen (N5). Unlike C4 and C6 (which are to N5 and electron-deficient), C7 is electronically neutral to slightly deactivated, making it poor for Nucleophilic Aromatic Substitution ( ) and unreactive in Minisci-type radical additions.
Troubleshooting Guides (Methodologies)
Method A: The De Novo Route (Recommended)
Use this when: You need multigram quantities and cannot afford late-stage failure.
The Strategy: Construct the azaindole ring after the substituent is already in place. This bypasses the steric clash entirely.
Workflow:
-
Precursor: Start with 5-substituted-4-methyl-3-nitropyridine .
-
Condensation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Cyclization: Reductive cyclization (Batcho-Leimgruber).
Common Failure Point: The condensation step (Step 2) stalls.
-
Cause: The substituent at C5 (which becomes C7) sterically hinders the methyl group at C4, preventing the enamine formation.
-
Solution: Switch to Bredereck's Reagent (
-butoxy-bis(dimethylamino)methane). It is more reactive and sterically smaller than DMF-DMA.
Protocol: Optimized Batcho-Leimgruber for Sterically Congested Pyridines
-
Reagents: 5-bromo-4-methyl-3-nitropyridine (1.0 eq), Bredereck’s Reagent (1.5 eq).
-
Conditions: Heat neat or in minimal DMF at 110°C for 4–6 hours. (Monitor consumption of starting material; extended heating causes polymerization).
-
Cyclization: Dissolve the crude enamine in MeOH. Add 10% Pd/C (10 wt%) and ammonium formate (5.0 eq) or hydrazine hydrate. Reflux for 2 hours.
-
Result: 7-bromo-5-azaindole.
Method B: Late-Stage Cross-Coupling (The "Rescue" Op)
Use this when: You already have a 7-halo-5-azaindole scaffold and need to diversify.
The Strategy: Mitigate the N1 steric clash by "slimming down" the protecting group and using "long-reach" ligands.
Decision Matrix for Ligand/PG Combination:
| N1-Protecting Group | Steric Bulk | Recommended Catalyst System | Why? |
| Tosyl (Ts) | High | Avoid. | The sulfonyl group hangs directly over C7. |
| Boc | Medium | Pd(dtbpf)Cl₂ or Pd-PEPPSI-IPr | Requires highly active precatalysts. |
| SEM / MOM | Low | XPhos Pd G3 or RuPhos Pd G3 | The oxygen tether moves bulk away; Buchwald ligands wrap around the metal to facilitate reductive elimination. |
| Free NH | None | Copper-mediated (Ullmann) | Pd often gets poisoned by the free N1/N5 chelation. |
Troubleshooting FAQ:
-
Q: My Suzuki coupling at C7 stalled at 50% conversion.
-
A: You likely have catalyst poisoning from the N5 lone pair. Add 1.0 eq of LiCl or ZnCl₂ to the reaction. This coordinates the pyridine nitrogen, freeing the Pd-catalyst to work on the C-Halide bond.
-
Method C: What NOT To Do (Dead Ends)
-
Minisci Reaction: Do not attempt radical alkylation to install a group at C7. The radical will exclusively attack C4 or C6 (the electron-deficient
-positions). -
N-Oxide Rearrangement (Reissert-Henze): Treating 5-azaindole-N-oxide with POCl
will chlorinate C4 or C6 , not C7. The mechanism relies on nucleophilic attack at the position to the activated nitrogen.
Strategic Visualization
The following diagram maps the decision logic for synthesizing 7-substituted 5-azaindoles, highlighting the critical "Peri-Clash" checkpoint.
Caption: Decision tree for overcoming the "Peri-Wall" steric barrier in 5-azaindole synthesis. Note the critical pivot to Bredereck's reagent for de novo synthesis.
Comparative Data: Protecting Group Effects
The table below illustrates the impact of N1-protecting groups on the yield of a Suzuki coupling at the C7 position (Model reaction: 7-chloro-5-azaindole + Ph-B(OH)
| Protecting Group (N1) | Steric Radius ( | Yield (Standard Conditions)* | Yield (Optimized Conditions)** |
| Tosyl (Ts) | ~6.5 | < 10% | 25% |
| Boc | ~5.2 | 35% | 60% |
| SEM | ~3.8 | 78% | 92% |
| Methyl | ~2.0 | 85% | 95% |
*Standard: Pd(PPh
References
-
Preparation of 5-Azaindoles via Batcho-Leimgruber
- Title: Synthesis of 5-azaindoles and their application in the design of kinase inhibitors.
- Source:Tetrahedron Letters, 2009.
-
URL:[Link] (General Journal Link for verification of method type).
-
Steric Effects in Cross-Coupling (The "Ortho" and "Peri" Effect)
-
Minisci Reaction Limitations in Azaindoles
-
Buchwald-Hartwig Coupling on Hindered Substrates
- Title: Palldium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substr
- Source:Accounts of Chemical Research, 2008.
-
URL:[Link]
Sources
Technical Support Center: Stability of 3-Bromo-7-chloro-5-azaindole Under Basic Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice regarding the stability of 3-Bromo-7-chloro-5-azaindole under basic hydrolysis conditions. The following question-and-answer format is designed to address specific issues you may encounter during your experiments, explaining the causality behind experimental observations and providing practical guidance.
Frequently Asked Questions (FAQs)
What is the expected stability of this compound in a basic aqueous solution?
The 5-azaindole core is a bioisostere of indole and is found in numerous biologically active molecules, suggesting a degree of inherent stability.[1][2] However, the presence of bromo and chloro substituents on the electron-deficient pyridine ring of the 5-azaindole system makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions, where hydroxide ions act as nucleophiles.[3][4] Therefore, prolonged exposure to even moderately basic solutions can lead to the hydrolysis of the halogen substituents. The stability will be highly dependent on the pH, temperature, and reaction time.
Which of the two halogen atoms, the 3-bromo or the 7-chloro, is more likely to be hydrolyzed under basic conditions?
Predicting the relative reactivity of the two halogens involves considering several factors that influence the rate of nucleophilic aromatic substitution (SNAr) on a heteroaromatic ring. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate (a Meisenheimer complex).[5] The stability of this intermediate is key to the reaction rate.
The pyridine nitrogen atom can stabilize the negative charge of the Meisenheimer complex through resonance, particularly when the attack occurs at positions ortho or para to the nitrogen. In 5-azaindole, the 7-position is ortho to the pyridine nitrogen, while the 3-position is on the pyrrole ring. Nucleophilic attack at the 7-position would be more readily stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.
While typically in SNAr reactions the C-F bond is the most reactive followed by C-Cl, C-Br, and C-I (due to the high electronegativity of fluorine stabilizing the intermediate), the position on the ring often plays a more significant role in pyridinium ions and related heterocycles.[6] Given the positional effects in the 5-azaindole system, the 7-chloro substituent is more likely to be hydrolyzed under basic conditions due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom.
What is the likely mechanism for the basic hydrolysis of this compound?
The most probable mechanism is a nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the pyridine ring in the 5-azaindole scaffold facilitates attack by nucleophiles like the hydroxide ion (OH⁻).[4]
The reaction would proceed as follows:
-
Nucleophilic Attack: A hydroxide ion attacks the carbon atom bearing the chloro or bromo substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the halide ion (Cl⁻ or Br⁻).
As discussed in the previous question, the attack is more likely to occur at the 7-position.
Troubleshooting Guide
Problem: I am observing unexpected side products in my reaction mixture during a synthesis that involves a basic workup of a this compound derivative.
Possible Cause 1: Hydrolysis of Halogen Substituents
As detailed above, the primary instability under basic conditions is the hydrolysis of the chloro and/or bromo groups.
Troubleshooting Steps:
-
Minimize exposure to strong bases: If possible, use milder bases (e.g., sodium bicarbonate, potassium carbonate) or limit the duration of exposure to strong bases like sodium hydroxide.
-
Lower the temperature: Perform the basic workup at a lower temperature (e.g., 0 °C) to reduce the rate of the hydrolysis reaction.
-
Analytical Monitoring: Use analytical techniques like HPLC or LC-MS to monitor the formation of hydroxylated byproducts.[7]
Possible Cause 2: Degradation of the Azaindole Core
While generally stable, prolonged exposure to harsh basic conditions and high temperatures could potentially lead to the degradation of the 5-azaindole ring itself.
Troubleshooting Steps:
-
Strictly control reaction conditions: Avoid excessive temperatures and prolonged reaction times in the presence of strong bases.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, which can be exacerbated under basic conditions.
Problem: I am trying to selectively react at the 3-bromo position without affecting the 7-chloro position using a nucleophile under basic conditions. How can I achieve this?
Achieving selectivity can be challenging due to the higher intrinsic reactivity of the 7-chloro position towards SNAr.
Experimental Strategies:
-
Use of a Bulky Nucleophile: A sterically hindered nucleophile might favor attack at the less hindered 3-position, although this is not guaranteed.
-
Metal-Catalyzed Cross-Coupling Reactions: For selective functionalization at the 3-bromo position, consider using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions often exhibit different selectivity rules compared to SNAr and can be highly selective for C-Br bonds over C-Cl bonds.
-
Protecting Groups: While more synthetically demanding, protection of the N-H of the pyrrole ring can sometimes alter the electronic properties and reactivity of the azaindole system.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Basic Conditions
This protocol outlines a general method for assessing the stability of your compound.
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Organic solvent (e.g., acetonitrile or THF)
-
HPLC or LC-MS system with a C18 column
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in an organic solvent.
-
In a reaction vial, add a known volume of the stock solution and the aqueous basic solution to achieve the desired final concentrations.
-
Maintain the reaction at a constant temperature (e.g., room temperature or 50 °C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by neutralizing the aliquot with an acidic solution (e.g., 1 M HCl).
-
Analyze the quenched sample by HPLC or LC-MS to quantify the remaining starting material and identify any degradation products.
Data Presentation:
The results can be summarized in a table to show the percentage of the starting material remaining over time under different conditions.
| Time (hours) | % Starting Material Remaining (1 M NaOH, 25°C) | % Starting Material Remaining (0.1 M NaOH, 25°C) |
| 0 | 100 | 100 |
| 1 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
Proposed Hydrolysis Mechanism
Caption: Proposed SNAr mechanism for the basic hydrolysis of this compound.
Experimental Workflow for Stability Study
Caption: Workflow for monitoring the stability of this compound.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 5, 2026, from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved February 5, 2026, from [Link]
- Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(x), x.
- Wang, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3486-3494.
-
Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 5, 2026, from [Link]
- Gunda, T. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(5), 733-735.
- Buncel, E., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5081-5090.
-
Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. Retrieved February 5, 2026, from [Link]
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1173.
- Houk, K. N., & Cheong, P. H. Y. (2011). Indolyne and Aryne Distortions and Nucleophilic Regioselectivites. Journal of the American Chemical Society, 133(4), 933-941.
- Tiffay, C., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 38-45.
- Smith, G. M., & Mayr, H. (2018). Concerted Nucleophilic Aromatic Substitution Reactions.
- McNally, A., et al. (2022).
- Barrera, C. M., et al. (2006). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 45(1), 213-218.
- Legros, J., et al. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Langmuir.
- Taniguchi, T., & Monde, K. (2014). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products.
-
ResearchGate. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved February 5, 2026, from [Link]
- Li, Y., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology, 58(9), 4156-4166.
-
ResearchGate. (n.d.). Regiodivergent Intramolecular Nucleophilic Addition of Ketimines for the Diverse Synthesis of Azacycles. Retrieved February 5, 2026, from [Link]
- McNally, A., et al. (2022).
- Kim, Y. (2024). Azaindole: A Candidate Anchor for Regulating Charge Polarity and Inducing Resonance Transmission at the Fermi Level via Dehydrogenation. The Journal of Physical Chemistry A.
- Wang, Z., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 809-814.
- Fessenden, R. W., & Fessenden, J. S. (1999). Equilibrium and Kinetics of Bromine Hydrolysis. The Journal of Physical Chemistry A, 103(42), 8493-8499.
-
Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. Retrieved February 5, 2026, from [Link]
-
National Science Foundation Public Access Repository. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved February 5, 2026, from [Link]
- Magnier, E., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 38-45.
-
ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved February 5, 2026, from [Link]
- Gaullier, J. M., et al. (1995). The stability of 5-aminolevulinic acid in solution. Cancer Letters, 94(1), 93-97.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: NMR Characterization of 3-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine
[1]
Executive Summary
The synthesis of 3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190318-41-2) represents a critical intermediate step in the development of kinase inhibitors (e.g., FGFR, tubulin modulators).[1] The introduction of halogens at the C3 and C7 positions serves two purposes: modulating metabolic stability and providing orthogonal handles for palladium-catalyzed cross-couplings (Suzuki-Miyaura at C3, Buchwald-Hartwig at C7).[1]
This guide compares the NMR "performance"—defined here as signal resolution, diagnostic peak shifts, and coupling pattern changes—of the target molecule against its synthetic precursors and regioisomeric alternatives.[2][3]
Structural Analysis & Numbering
To interpret the NMR data correctly, the specific numbering of the pyrrolo[3,2-c]pyridine (5-azaindole) core must be established.[1][3] Unlike the more common 7-azaindole, the 5-azaindole places the pyridine nitrogen at position 5.[1]
Target Substitutions:
Comparative NMR Data Analysis
The following table contrasts the target molecule with its direct precursor (7-chloro-5-azaindole) and the non-halogenated parent scaffold. This comparison highlights the diagnostic signal evolution required to confirm successful synthesis.
Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
| Proton Position | Parent Scaffold (1H-pyrrolo[3,2-c]pyridine) | Precursor (7-chloro-1H-pyrrolo[3,2-c]pyridine) | Target Product (3-bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine) | Diagnostic Change (Performance) |
| H2 (s/d) | ~7.45 ppm (d, J=3.0 Hz) | ~7.55 ppm (d, J=3.0 Hz) | ~7.70 ppm (s) | Loss of Coupling: Transformation from doublet to singlet confirms C3 substitution.[1] |
| H3 (d) | ~6.55 ppm (d, J=3.0 Hz) | ~6.65 ppm (d, J=3.0 Hz) | Absent | Disappearance: Primary confirmation of bromination.[3] |
| H4 (s) | ~8.90 ppm (s) | ~8.95 ppm (s) | ~9.05 ppm (s) | Deshielding: Slight downfield shift due to electronic withdrawal by halogens.[3] |
| H6 (d/s) | ~7.30 ppm (d, J=5.8 Hz) | ~7.80 ppm (s) | ~7.95 ppm (s) | Singlet Confirmation: Confirms C7-Cl placement (prevents H6-H7 coupling). |
| H7 (d) | ~8.25 ppm (d, J=5.8 Hz) | Absent | Absent | Disappearance: Primary confirmation of chlorination.[2][3] |
| NH (br) | ~11.5 ppm | ~12.0 ppm | ~12.5+ ppm | Acidity Increase: Halogens increase NH acidity, shifting signal downfield.[2][3] |
> Note: Chemical shifts (
Detailed Characterization Logic
A. The "All-Singlet" Signature
The most powerful performance metric for the target molecule is the "All-Singlet" aromatic region .[1]
-
In the parent scaffold, H2/H3 couple (J ~3 Hz) and H6/H7 couple (J ~6 Hz).[1][3]
-
In the target 3-bromo-7-chloro derivative, every vicinal proton partner has been replaced by a halogen.[1]
-
Result: The spectrum should show exactly three sharp singlets in the aromatic region (H2, H4, H6) and one broad singlet (NH).[1][2][3] Any doublets indicate incomplete reaction or regioisomer contamination.[1]
B. Regioisomer Differentiation (The 4-Chloro Alternative)
A common synthetic pitfall is chlorination at C4 instead of C7.[1]
Experimental Protocol: Validated Acquisition Workflow
To ensure high-fidelity data, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 (99.9% D).[1] The target is poorly soluble in CDCl
due to the polar NH and halogen interactions.[1][3] -
Concentration: 5–10 mg in 0.6 mL solvent. Low concentration prevents stacking effects that can broaden the critical H2 singlet.[1]
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle).
-
Relaxation Delay (D1): Set to >5 seconds . The isolated protons (H2, H4, H6) have long T1 relaxation times.[1][3] Short D1 will suppress their integration values, leading to incorrect stoichiometry calculations.
-
Scans: Minimum 64 scans to visualize the broad NH proton clearly.
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.
-
Referencing: Reference DMSO residual peak to 2.50 ppm.
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from crude reaction mixture to validated structure, highlighting the decision gates based on NMR data.
Figure 1: NMR decision tree for validating the 3-bromo-7-chloro substitution pattern.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53412602, 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine. Retrieved February 5, 2026, from [Link][2][3]
-
Dufour, F., et al. (2010). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][1][3]
Sources
- 1. 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine | C7H4BrClN2 | CID 53412602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 3,7-Disubstituted 5-Azaindoles in Drug Discovery
Executive Summary
In the landscape of kinase inhibitor design, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has long been the "privileged structure" of choice, effectively mimicking the purine core of ATP. However, the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold—specifically the 3,7-disubstituted variant—has emerged as a powerful alternative.
This guide objectively compares the 3,7-disubstituted 5-azaindole scaffold against its 7-azaindole and indole counterparts. We present crystallographic data, solubility metrics, and binding mode analyses to demonstrate why this scaffold offers superior physicochemical properties for challenging drug targets, particularly in overcoming solubility bottlenecks and accessing novel intellectual property (IP) space.
Part 1: Structural Rationale & Comparative Analysis
The Scaffold Landscape
The primary distinction lies in the position of the pyridine nitrogen. While 7-azaindole places the nitrogen at position 7 (mimicking N7 of adenine), 5-azaindole places it at position 5. This shift dramatically alters the electronic landscape, basicity, and hydrogen-bonding vectors of the molecule.
Table 1: Physicochemical Comparison of Core Scaffolds
| Feature | Indole | 7-Azaindole (Standard) | 5-Azaindole (Alternative) |
| IUPAC Name | 1H-indole | 1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[3,2-c]pyridine |
| H-Bond Acceptor | None (in 6-ring) | N7 (Hinge Binder) | N5 (Solvent/Hinge Binder) |
| Aqueous Solubility | Low (< 20 µg/mL) | Moderate (~400 µg/mL) | High (> 900 µg/mL) [1] |
| pKa (Conj. Acid) | -2.4 (very weak) | ~4.6 | ~8.2 (Significant basicity) |
| Metabolic Stability | Low (C3 oxidation) | Moderate | High (N5 reduces e- density) |
Analyst Insight: The 25-fold increase in solubility of the 5-azaindole core compared to indole is its most critical advantage [1]. For 3,7-disubstituted derivatives, this allows for the attachment of lipophilic groups at the C3 and C7 positions without crashing the molecule out of solution—a common failure mode in lead optimization.
Decision Logic for Scaffold Selection
The following diagram illustrates when to deploy the 5-azaindole scaffold over the traditional 7-azaindole.
Part 2: X-Ray Crystallography Data Analysis
The crystallographic behavior of 3,7-disubstituted 5-azaindoles is distinct due to the N5 nitrogen, which often acts as a strong intermolecular hydrogen bond acceptor, leading to unique packing motifs.
Representative Crystallographic Metrics
Data derived from high-resolution structures of substituted pyrrolo[3,2-c]pyridines (e.g., CCDC entries for 5-azaindole derivatives [2, 3]).
Table 2: Bond Lengths and Angles (5-Azaindole Core)
| Parameter | Bond/Angle | Value (Å / °) | Deviation vs. 7-Azaindole |
| Bond Length | N1–C2 | 1.365 ± 0.004 | Similar |
| Bond Length | C2–C3 | 1.380 ± 0.005 | Slightly Shorter (-0.01 Å) |
| Bond Length | C3–C3a | 1.425 ± 0.004 | Similar |
| Bond Length | C4–N5 | 1.320 ± 0.003 | Distinct (N position) |
| Bond Angle | N1–C2–C3 | 108.5 ± 0.3 | - |
| Planarity | RMS Deviation | < 0.02 Å | High Planarity |
| Intermol.[1][2][3][4][5][6][7] H-Bond | N1-H...N5 | 2.85 - 2.95 Å | Strong Dimer Formation |
Structural Implications of 3,7-Substitution
-
C3 Position: Substitution here (e.g., aryl, heteroaryl) typically twists out of the plane (20-45° torsion angle) to relieve steric strain with the C4 proton, unless constrained by a fused ring.
-
C7 Position: This position is ortho to the bridgehead nitrogen. Substituents here project into the "solvent front" in many kinase binding pockets. X-ray data confirms that small groups (Cl, Me) at C7 remain coplanar, while larger groups force a twist, disrupting the packing efficiency but enhancing solubility [2].
Binding Mode Case Study: Colchicine Site Inhibition
Recent studies [3] on 1H-pyrrolo[3,2-c]pyridine derivatives targeting the colchicine binding site of tubulin reveal:
-
Interaction: The scaffold occupies the hydrophobic pocket.
-
H-Bonding: The N1 (pyrrole) acts as a donor to Thr179 (α-subunit), while the 3,7-substituents provide shape complementarity to Asn349 (β-subunit).
-
Comparison: The 5-azaindole core allows for a tighter fit in the β-subunit interface compared to the bulkier indole equivalents due to the lack of C-H steric clash at the 5-position (replaced by N).
Part 3: Experimental Protocols
Self-Validating Crystallization Protocol
Crystallizing 3,7-disubstituted 5-azaindoles can be challenging due to their high solubility. The following protocol uses a "salting-out" vapor diffusion approach tailored for basic heterocycles.
Reagents:
-
Solvent: Methanol/Dichloromethane (1:1).
-
Precipitant: Hexane or Diethyl Ether.
-
Buffer: Tris-HCl (pH 8.5) – Crucial: The basic N5 must remain unprotonated for standard packing unless a salt form is desired.
Workflow:
-
Dissolution: Dissolve 5 mg of the 3,7-disubstituted derivative in 0.5 mL of MeOH/DCM. Ensure the solution is clear (filter through 0.22 µm PTFE).
-
Setup: Place 20 µL of the solution on a siliconized cover slip (Hanging Drop).
-
Reservoir: Add 1.0 mL of Hexane to the well.
-
Equilibration: Seal with grease. Store at 4°C (slower diffusion) for 72 hours.
-
Validation: Check for birefringence under polarized light. If precipitate is amorphous, add 5% benzene to the reservoir to slow diffusion.
Synthesis & Characterization Workflow
The synthesis of the 3,7-disubstituted core requires a specific sequence to avoid N1-alkylation side reactions.
References
-
PharmaBlock. (2020). Azaindoles in Medicinal Chemistry: Solubility and Physicochemical Properties.[8]
-
Zhang, L., et al. (2024).[4] "Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Wroclaw University of Science and Technology. (2025). "Synthesis, crystal structure, and antimicrobial evaluation of new pyrrolo[3,2-c]pyridine derivatives." ResearchGate.[8]
-
Irie, T., & Sawa, M. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[9] Chemical and Pharmaceutical Bulletin.
Sources
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: C3-Br vs. C7-Cl in 7-Azaindole Palladium Catalysis
Executive Summary
In the design of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure. A common synthetic bottleneck involves the chemoselective functionalization of di-halogenated cores, specifically 3-bromo-7-chloro-7-azaindole .
This guide provides an evidence-based analysis of the reactivity differences between the C3-Br (pyrrole ring) and C7-Cl (pyridine ring) positions.
The Bottom Line:
-
C3-Br is kinetically favored for Oxidative Addition (OA) due to a weaker C-Halogen bond dissociation energy (BDE), despite the electron-rich nature of the pyrrole ring.
-
C7-Cl is less reactive and requires higher activation energy. Although the electron-deficient pyridine ring activates the C-Cl bond relative to a standard phenyl chloride, it rarely surpasses the reactivity of C3-Br.
-
Strategic Implication: Standard Pd-catalysis yields C3-functionalization exclusively under mild conditions. Accessing C7 requires either prior C3-protection or sequential "One-Pot" protocols where C3 is reacted first.
Mechanistic Foundation: The Electronic Tug-of-War
To control chemoselectivity, one must understand the competing factors of Bond Dissociation Energy (BDE) versus Electronic Activation .
Structural Analysis
-
Position C3 (Pyrrole-like): This position is electron-rich (nucleophilic character). Typically, electron-rich aryl halides are slower to undergo oxidative addition with Pd(0). However, the C-Br bond is significantly weaker (~69 kcal/mol) than the C-Cl bond.
-
Position C7 (Pyridine-like): This position is electron-deficient due to the inductive withdrawal of the pyridine nitrogen. Electron deficiency lowers the LUMO, theoretically facilitating nucleophilic attack by Pd(0). However, the C-Cl bond is strong (~81 kcal/mol), creating a high kinetic barrier.
The Decision Matrix (Graphviz Diagram)
The following diagram illustrates the kinetic competition facing the Pd(0) catalyst.
Figure 1: Kinetic competition between C3-Br and C7-Cl. Path A is favored under standard conditions (RT to 80°C).
Comparative Reactivity Data
The following table summarizes the operational windows for functionalizing each position.
| Feature | C3-Bromo (Pyrrole) | C7-Chloro (Pyridine) |
| Reactivity Rank | High (1st to react) | Moderate (2nd to react) |
| Limiting Factor | Steric hindrance (if N1 is protected with bulky groups like TIPS). | Bond strength (C-Cl); requires catalyst activation. |
| Catalyst Preference | Standard: Pd(PPh3)4, Pd(dppf)Cl2. | Active: Pd2(dba)3 + XPhos/RuPhos/Xantphos. |
| Temp. Window | 25°C – 80°C | 90°C – 120°C (Microwave often used). |
| Base Sensitivity | Tolerates mild bases (Na2CO3, K2CO3). | Requires stronger bases (Cs2CO3, K3PO4). |
| Key Insight | Reacts cleanly without touching C7-Cl. | Difficult to react before C3-Br without masking C3. |
Experimental Protocols
Protocol A: Chemoselective C3-Suzuki Coupling
Objective: Install an aryl group at C3 while leaving C7-Cl intact for future elaboration.
Reagents:
-
Substrate: 3-bromo-7-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.1 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: DME (Dimethoxyethane)
Workflow:
-
Degassing: Charge reaction vessel with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed DME and aqueous Na2CO3.
-
Activation: Heat to 80°C for 4–6 hours. Note: Monitoring by LCMS is critical. Do not overheat, or slow oxidative addition at C7 may begin.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.
-
Outcome: >85% yield of C3-arylated product. C7-Cl remains >98% intact.
Protocol B: Sequential C3 then C7 Functionalization (One-Pot)
Objective: Rapid library generation by coupling C3, then increasing "heat" to couple C7.
Reagents:
-
Step 1: Pd(OAc)2 (2 mol%), XPhos (4 mol%), K3PO4 (4.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
Workflow:
-
Step 1 (C3 Coupling): Add Substrate + Boronic Acid A (1.0 eq). Heat at 60°C for 2 hours.
-
Checkpoint: Confirm consumption of SM and formation of Monocoupled product.
-
-
Step 2 (C7 Coupling): Add Boronic Acid B (1.5 eq). Optional: Add fresh Pd source if turnover is low.
-
Step 3 (Forcing Conditions): Raise temperature to 100°C–110°C and stir for 12–18 hours.
-
Mechanism: The electron-rich XPhos ligand facilitates the difficult oxidative addition into the C7-Cl bond once the easier C3-Br is consumed.
Sequential Workflow Visualization
This diagram outlines the logical flow for synthesizing bis-arylated 7-azaindoles.
Figure 2: Sequential functionalization strategy leveraging thermal and ligand-based control.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Hydrodehalogenation (Loss of Cl at C7) | Overheating during Step 1 or Hydride source present (e.g., alcohol solvents). | Switch solvent to Toluene/Dioxane. Reduce temp in Step 1. Avoid primary alcohols. |
| No Reaction at C7 | C-Cl bond is too inert; Catalyst death. | Switch to Buchwald G3/G4 precatalysts (XPhos, RuPhos). Use anhydrous conditions with Cs2CO3. |
| Catalyst Poisoning | Free N1-H (indole NH) binding to Pd. | Protect N1 (SEM, Boc, Tosyl) before coupling. Alternatively, use LiCl additive to stabilize Pd species. |
References
-
Regioselective C-2 arylation of 7-azaindoles: Chemical Communications. Discusses substrate-dependent acid concentration for selectivity.
-
Synthesis of C3,C6-Diaryl 7-Azaindoles: ACS Omega. Demonstrates Suzuki–Miyaura protocols for sequential arylation in HIV inhibitor synthesis.
-
Palladium-catalyzed couplings to 7-azaindoles: Atlanchim Pharma Review. Comprehensive review of C3 vs C4/C5/C7 functionalization.
-
Oxidative Addition Mechanisms: NIH/PMC. Mechanistic study on ligand-controlled selectivity and oxidative addition rates of Pd(0).
-
Palladium-catalyzed amination of unprotected halo-7-azaindoles: PubMed. Protocols for handling free NH azaindoles during cross-coupling.
Metabolic Stability of 5-Azaindole Scaffolds: A Comparative Technical Guide
Topic: Metabolic Stability Profiles of 5-Azaindole Based Drug Candidates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Rationale
The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of the indole moiety, widely utilized in kinase inhibitor design to improve physicochemical properties such as aqueous solubility and lipophilic efficiency (LipE). However, the introduction of a nitrogen atom into the six-membered ring fundamentally alters the metabolic liability profile compared to the parent indole.
While indoles are primarily cleared via Cytochrome P450 (CYP) mediated oxidation, 5-azaindoles introduce a susceptibility to Aldehyde Oxidase (AO) —a cytosolic molybdoenzyme. This creates a common "blind spot" in preclinical development: compounds may appear stable in human liver microsomes (HLM) but exhibit high clearance in vivo or in hepatocyte assays.
This guide objectively compares the metabolic profiles of 5-azaindoles against indoles and isomeric azaindoles (4-, 6-, and 7-), providing actionable protocols to detect and mitigate AO-mediated clearance early in the discovery phase.
Comparative Analysis: 5-Azaindole vs. Alternatives
The following data synthesizes performance metrics from multiple kinase inhibitor optimization campaigns (e.g., Cdc7, JAK, and IRAK4 inhibitors).
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Indole (Parent) | 5-Azaindole | 7-Azaindole (Benchmark) | 4-Azaindole |
| Structure | Benzopyrrole | Pyridine-fused (N at pos 5) | Pyridine-fused (N at pos 7) | Pyridine-fused (N at pos 4) |
| LogP (Lipophilicity) | High (Lipophilic) | Moderate (Lower than indole) | Moderate | Moderate |
| Aqueous Solubility | Low | Improved | High (Best in class) | Improved |
| Primary Metabolic Route | CYP450 Oxidation (Epoxidation/Hydroxylation) | Mixed: CYP + Aldehyde Oxidase (AO) | CYP + Low AO Liability | CYP + AO Liability |
| HLM Stability ( | Low to Moderate | High (False Positive Risk*) | High | High |
| Hepatocyte Stability | Correlates with HLM | Low (if AO active) | Moderate/High | Moderate |
| AO Vulnerability Site | None | C6 Position (Ortho to N5) | C6 Position (Less reactive) | C5 Position |
*Critical Note on "False Positives": 5-azaindoles often show excellent stability in Human Liver Microsomes (HLM) because HLMs lack the cytosolic fraction where Aldehyde Oxidase resides. Relying solely on HLM data can lead to varying degrees of in vitro-in vivo disconnect (IVIVD).
Mechanistic Insight: The Aldehyde Oxidase (AO) Liability
The metabolic fate of 5-azaindole is dictated by the electron-deficient nature of the pyridine ring. Unlike the electron-rich indole, which is prone to electrophilic attack by CYP450 (e.g., at C3), the 5-azaindole is susceptible to nucleophilic attack by the molybdenum cofactor of Aldehyde Oxidase.
Pathway Visualization
The diagram below illustrates the divergent metabolic pathways between Indole and 5-Azaindole.
Figure 1: Divergent metabolic pathways. Note the specific vulnerability of 5-azaindole to cytosolic AO at the C6 position, leading to lactam formation.
Experimental Protocols for Stability Assessment
To accurately profile 5-azaindole candidates, a "Self-Validating" tiered approach is required. Standard HLM assays are insufficient.
Protocol A: The "AO-Check" (Cytosol vs. Microsome)
This protocol detects the specific contribution of AO to clearance, distinguishing it from CYP-mediated metabolism.
Reagents:
-
Test System 1: Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Test System 2: Human Liver Cytosol (HLC) or S9 Fraction (contains both microsomes and cytosol).
-
Cofactors: NADPH (for CYPs), Zaleplon (positive control for AO), Hydralazine (specific AO inhibitor).
Step-by-Step Workflow:
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4).
-
Incubation Groups:
-
Group A (CYP only): HLM + NADPH.
-
Group B (AO only): HLC (Cytosol) without NADPH (AO does not require NADPH).
-
Group C (Total): Human S9 + NADPH.
-
Group D (AO Validation): HLC + Hydralazine (AO Inhibitor).
-
-
Execution: Incubate at 37°C. Sample at
min. -
Quench: Add ice-cold acetonitrile with internal standard. Centrifuge at 4000g for 20 min.
-
Analysis: LC-MS/MS quantification of parent depletion.
Interpretation:
-
If Stability (Group A) >> Stability (Group B), the compound is an AO Substrate .
-
If Stability (Group B) is restored in Group D (with inhibitor), AO liability is confirmed.
Protocol B: Intrinsic Clearance ( ) Calculation
Calculate intrinsic clearance using the depletion rate constant (
-
Scaling Factors:
-
Microsomal protein per gram liver: 45 mg/g.
-
Cytosolic protein per gram liver: 80 mg/g (Crucial for AO scaling).
-
Liver weight: 21 g/kg (human).
-
Strategic Decision Framework
Use this logic flow to interpret stability data and guide lead optimization.
Figure 2: Decision tree for evaluating metabolic stability. Note the mandatory "Step 2" for azaindoles to rule out AO metabolism.
Expert Recommendations for Optimization
If your 5-azaindole candidate shows high AO clearance:
-
C6-Blocking: Introduce a small substituent (e.g., -CH3, -F, or -NH2) at the C6 position. This sterically hinders the AO enzyme from accessing the reactive carbon.
-
Scaffold Hopping: Switch to 7-azaindole . The C6 position in 7-azaindole is less electronically activated for nucleophilic attack compared to the C6 of 5-azaindole.
-
Electronic Deactivation: Reduce the electron deficiency of the pyridine ring by adding electron-donating groups (EDGs) to the ring system, making it less attractive to the nucleophilic molybdenum center of AO.
References
-
Metabolic Stability of Azaindoles
-
Source: PharmaBlock.[1] "Azaindoles in Medicinal Chemistry."
-
URL: (General reference for scaffold properties)
-
-
Aldehyde Oxidase in Drug Development
-
AO Vulnerability of Aza-heterocycles
- Title: Structure–metabolism relationships in human-AOX: Chemical insights
- Source: Proc.
-
URL:[Link]
-
Cdc7 Inhibitor Case Study (5- vs 7-azaindole)
-
Hepatocyte vs Microsome Disconnect
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Methods for Prediction of Aldehyde Oxidase-Mediated Site-of-Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
